molecular formula C13H12O3 B1347339 Phenethyl 2-furoate CAS No. 7149-32-8

Phenethyl 2-furoate

Cat. No. B1347339
CAS RN: 7149-32-8
M. Wt: 216.23 g/mol
InChI Key: QKPSYARWSBJEDY-UHFFFAOYSA-N
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Description

Phenethyl 2-furoate is a chemical compound with the molecular formula C13H12O3 . It is also known by other names such as 2-Phenylethyl 2-furoate . It is used as a flavor ingredient and has a floral flavor profile .


Molecular Structure Analysis

The molecular structure of Phenethyl 2-furoate can be represented by the SMILES string O=C(OCCc1ccccc1)c2ccco2 . The molecular weight of Phenethyl 2-furoate is 216.23 g/mol .


Physical And Chemical Properties Analysis

Phenethyl 2-furoate is a colorless to yellow-orange liquid with a honey rose aroma . It is insoluble in water but soluble in oils . It has a refractive index of 1.546 (lit.) and a density of 1.139 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Applications

Phenethyl 2-furoate and related compounds have been the focus of various chemical syntheses and applications. For instance, the synthesis of 5-substituted 3-furoates, which are intermediates for the production of insecticidal esters, involves chloromethylation of 3-furoates followed by a Friedel–Crafts reaction, yielding 5-aralkyl-3-furoates. Such compounds are useful in the development of insecticides and related applications (Elliott, Janes, & Pearson, 1971).

Biochemical and Microbial Research

In biochemical research, studies have explored the metabolism of 2-furoic acid by bacteria like Pseudomonas F2. This research provides insights into microbial degradation of furoate compounds and their potential environmental impacts (Trudgill, 1969).

properties

IUPAC Name

2-phenylethyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-13(12-7-4-9-15-12)16-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPSYARWSBJEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221707
Record name Phenethyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow orange liquid; honey rose aroma
Record name Phenethyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1508/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

169.00 °C. @ 30.00 mm Hg
Record name 2-Phenylethyl 2-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name Phenethyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1508/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.138-1.150
Record name Phenethyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1508/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Phenethyl 2-furoate

CAS RN

7149-32-8
Record name 2-Phenylethyl 2-furoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl 2-furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxylic acid, 2-phenylethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENETHYL 2-FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWX2P7Q8FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethyl 2-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AW Singer… - 1980 - apps.dtic.mil
… It was recommended that A13-36016, phenethyl 2-furoate, not be approved for further … A hazard evaluation of the candidate repellent A13-36016, phenethyl 2-furoate, was conducted by …
Number of citations: 2 apps.dtic.mil
A Escobar, Á Sathicq, L Pizzio, M Blanco… - Process Safety and …, 2015 - Elsevier
2-Furoic acid esters, which are biomass derived, are used in the flavoring and fragrance industry or as synthesis intermediates in the pharmaceutical industry. A series of zirconia …
Number of citations: 26 www.sciencedirect.com
AM Escobar Caicedo, AG Sathicq, MN Blanco… - 2015 - ri.conicet.gov.ar
2-Furoic acid esters, which are biomass derived, are used in the flavoring and fragrance industry or as synthesis intermediates in the pharmaceutical industry. A series of zirconia …
Number of citations: 2 ri.conicet.gov.ar
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… Based on these considerations, it is concluded that at the estimated level of exposure, based on the MSDI approach, phenethyl 2-furoate [FL-no: 13.006] is of no safety concern. …
Number of citations: 7 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food Additives and Flavourings ( FAF ) was requested to consider the JECFA evaluations of 25 flavouring substances assigned to the Flavouring Group Evaluation 67 ( …
Number of citations: 8 efsa.onlinelibrary.wiley.com
GM Williams, A Mattia, A Renwick - Safety evaluation of certain …, 2009 - books.google.com
At its sixty-fifth meeting (Annex 1, reference 177), the Committee reviewed a group of 40 furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and …
Number of citations: 3 books.google.com
IN FO - researchgate.net
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 4 www.researchgate.net
FAO Joint, WHO Expert Committee on Food Additives… - 2006 - apps.who.int
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 30 apps.who.int

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